molecular formula C20H26ClNO2 B12430033 Adiphenine-d4 Hydrochloride

Adiphenine-d4 Hydrochloride

Cat. No.: B12430033
M. Wt: 351.9 g/mol
InChI Key: LKPINBXAWIMZCG-JWIOGAFXSA-N
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Description

Adiphenine-d4 (hydrochloride) is a deuterated form of adiphenine hydrochloride, a compound known for its muscle relaxant and antispasmodic properties. It is primarily used in scientific research as a stable isotope-labeled compound, which aids in various analytical and bioanalytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adiphenine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the adiphenine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the adiphenine structure through esterification or amidation reactions .

Industrial Production Methods

Industrial production of Adiphenine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Adiphenine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted adiphenine derivatives .

Scientific Research Applications

Adiphenine-d4 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of adiphenine.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adiphenine.

    Industry: Utilized in the development of new drugs and therapeutic agents, as well as in quality control processes.

Mechanism of Action

Adiphenine-d4 (hydrochloride) exerts its effects by inhibiting the nicotinic acetylcholine receptors (nAChRs). This inhibition reduces the frequency of acetylcholine-induced single-channel currents, leading to muscle relaxation and antispasmodic effects. The compound also affects the tone of various smooth muscles, including those in the gastrointestinal tract, bile duct, bronchi, and bladder .

Comparison with Similar Compounds

Adiphenine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Properties

Molecular Formula

C20H26ClNO2

Molecular Weight

351.9 g/mol

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H/i15D2,16D2;

InChI Key

LKPINBXAWIMZCG-JWIOGAFXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)N(CC)CC.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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